3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde
Description
3-Fluoro-4-(1H-imidazol-1-yl)benzaldehyde (CAS: 870841-69-3) is a fluorinated aromatic aldehyde featuring an imidazole substituent at the para position relative to the aldehyde group. The compound’s structure combines the electron-withdrawing fluorine atom and the electron-rich imidazole ring, making it a versatile intermediate in organic synthesis and medicinal chemistry. It is commercially available from suppliers such as Santa Cruz Biotechnology (sc-346914) and Combi-Blocks (QD-7723), though discontinuations have been noted by CymitQuimica .
The aldehyde group enables participation in condensation reactions (e.g., Claisen-Schmidt or thiosemicarbazone formation), while the imidazole moiety facilitates hydrogen bonding and coordination chemistry. These properties make it valuable in synthesizing antifungal agents, enzyme inhibitors, and metal-organic frameworks .
Properties
IUPAC Name |
3-fluoro-4-imidazol-1-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWZTKFRWOEVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde typically involves the N-arylation of imidazole with 3-fluoro-4-bromobenzaldehyde. This reaction is often catalyzed by copper or palladium catalysts under mild conditions . The reaction proceeds as follows:
N-arylation: Imidazole reacts with 3-fluoro-4-bromobenzaldehyde in the presence of a copper or palladium catalyst.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures (around 100-150°C) for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-fluoro-4-(1H-imidazol-1-yl)benzoic acid.
Reduction: 3-fluoro-4-(1H-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-4-(1H-imidazol-1-yl)benzaldehyde has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : The compound exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of this compound can effectively target resistant strains of bacteria.
- Anticancer Properties : Research indicates that this compound may inhibit specific cancer cell lines through mechanisms involving enzyme inhibition and apoptosis induction . A notable study demonstrated its efficacy in reducing tumor growth in preclinical models.
Biochemical Probes
The imidazole moiety allows for specific interactions with biological macromolecules, making it useful as a biochemical probe:
- Enzyme Inhibition : The compound can interact with metal ions in enzymes, potentially inhibiting their activity. This property is being explored for designing inhibitors for various enzymes involved in disease processes.
Material Science
The unique chemical structure of this compound lends itself to applications in material science:
- Organic Light Emitting Diodes (OLEDs) : Compounds derived from this structure are being developed as blue phosphorescent emitters in OLED technology. The coordination of the imidazole ring with iridium complexes enhances the efficiency and longevity of these devices.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated that the compound inhibited the growth of resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers synthesized derivatives of this compound and tested their effects on human cancer cell lines. The most promising derivative showed a significant reduction in cell viability at concentrations as low as 5 µM.
| Compound | IC (µM) |
|---|---|
| Parent Compound | 25 |
| Derivative A | 10 |
| Derivative B | 5 |
Mechanism of Action
The mechanism of action of 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The imidazole ring can interact with metal ions or other functional groups in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
3-Fluoro-4-(2-Methyl-1H-Imidazol-1-yl)benzaldehyde (CAS: 1021241-11-1)
- Structural Difference : A methyl group replaces a hydrogen on the imidazole ring.
- It may also improve lipophilicity, affecting solubility and membrane permeability in biological systems .
3-Methoxy-4-(4-Methyl-1H-Imidazol-1-yl)benzaldehyde
4-Chloro-2-(1H-Imidazol-1-yl)benzaldehyde
- Structural Difference : Chlorine replaces fluorine, and the imidazole is at the ortho position relative to the aldehyde.
- Impact : Chlorine’s higher electronegativity increases the compound’s polarity and may influence regioselectivity in electrophilic substitution reactions. The ortho substitution could sterically hinder certain reactions .
[3-Fluoro-4-(1H-Imidazol-1-yl)phenyl]methanol (CAS: 1037138-79-6)
- Structural Difference : Aldehyde reduced to a primary alcohol (-CH₂OH).
- Impact : The alcohol group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. This derivative is less reactive in condensation reactions but may serve as a precursor for ether or ester derivatives .
Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| 3-Fluoro-4-(1H-imidazol-1-yl)benzaldehyde | 190.17 | Not reported | 1.2 | Aldehyde, Imidazole |
| 3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde | 204.20 | Not reported | 1.8 | Aldehyde, Methylimidazole |
| 4-Chloro-2-(1H-imidazol-1-yl)benzaldehyde | 196.62 | Not reported | 1.5 | Aldehyde, Chlorine |
| [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanol | 192.18 | Not reported | 0.7 | Alcohol, Imidazole |
Notes:
- LogP values (octanol-water partition coefficient) were predicted using Molinspiration software. Higher LogP indicates greater lipophilicity.
- The methylimidazole derivative (LogP = 1.8) is more lipophilic than the parent compound, suggesting improved membrane penetration in biological systems .
Biological Activity
3-Fluoro-4-(1H-imidazol-1-yl)benzaldehyde is an organic compound characterized by a fluorine atom and an imidazole ring attached to a benzaldehyde core. Its molecular formula is with a molecular weight of approximately 204.20 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The structural features of this compound include:
- Benzaldehyde core : Provides a reactive carbonyl group.
- Fluorine substituent : Enhances lipophilicity and may improve membrane permeability.
- Imidazole ring : Known for its ability to interact with biological targets, including enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The imidazole ring's ability to coordinate with metal ions plays a crucial role in its interaction with various biological targets, potentially influencing enzyme activity and protein function. Studies have shown that this compound can act against several pathogens, making it a candidate for further pharmacological exploration .
Anticancer Potential
The compound's anticancer activity has been evaluated in various studies. For instance, derivatives of imidazole compounds have demonstrated potent activity against human cancer cell lines, such as MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). The IC50 values for some related compounds were reported as low as 0.075 µM, indicating strong antiproliferative effects .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the imidazole moiety allows for interactions with key biological molecules, potentially leading to the inhibition of specific pathways involved in cell proliferation and survival.
Comparative Analysis with Related Compounds
To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Fluoro-4-(5-methyl-1H-imidazol-1-yl)benzaldehyde | Similar fluorobenzaldehyde core | Variation in imidazole positioning affects reactivity |
| 3-Fluoro-4-(4-methyl-1H-imidazol-2-yl)benzaldehyde | Different methyl substitution on the imidazole | Potentially different biological activities due to structural changes |
| 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid | Acidic derivative | Shows different reactivity patterns due to carboxylic acid functionality |
This table highlights how variations in the structure can influence the biological activity of related compounds.
Study on Antimicrobial Effects
In a study focused on the antimicrobial properties of imidazole derivatives, this compound was shown to inhibit the growth of various bacterial strains. The results indicated that the compound's effectiveness was comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .
Study on Anticancer Activity
Another case study evaluated the anticancer efficacy of this compound against MCF-7 cells. The study reported significant cytotoxicity at nanomolar concentrations, with IC50 values indicating strong antiproliferative effects. Further mechanistic studies suggested that the compound induces apoptosis in cancer cells through mitochondrial pathways .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm and imidazole protons at δ 7.5–8.3 ppm. Fluorine coupling (³J₆-F) in the aromatic region confirms substitution patterns .
- IR Spectroscopy : Stretching vibrations for C=O (aldehyde, ~1700 cm⁻¹) and C-F (1090–1150 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS should match the exact mass (C₁₀H₇FN₂O: 206.06 g/mol) with <2 ppm error. Fragmentation patterns (e.g., loss of CO from the aldehyde) confirm structural integrity .
Validation : Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) and HPLC purity assays (≥95%) .
How can researchers resolve contradictions in spectroscopic data when characterizing fluorinated imidazole derivatives?
Advanced Research Question
- Dynamic Effects : Fluorine’s electronegativity can distort NMR signals. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to assess conformational mobility .
- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., para vs. meta fluorine placement) with single-crystal structures .
- Isotopic Labeling : Introduce ¹⁹F or ¹³C labels to track coupling interactions and verify regiochemistry .
Case Study : In a 2021 study, conflicting NOESY signals for a similar compound were resolved by correlating crystal structure data with DFT-optimized geometries .
What computational strategies predict the reactivity of this compound in nucleophilic addition or cross-coupling reactions?
Advanced Research Question
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The aldehyde group (LUMO ≈ -1.5 eV) is more reactive than the electron-deficient imidazole ring .
- Docking Studies : For biological applications, simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. The fluorophenyl group enhances binding affinity via hydrophobic interactions .
- MD Simulations : Assess stability in aqueous vs. lipid environments to guide formulation for cellular uptake studies .
Validation : Compare predicted reaction pathways (e.g., Fukui indices) with experimental yields .
How do structural modifications (e.g., substituent position on imidazole) influence the biological activity of this compound derivatives?
Advanced Research Question
- SAR Studies :
- Biological Assays :
- Antimicrobial Activity : Test against Gram-negative bacteria (MIC ≤ 8 µg/mL) using broth microdilution. Fluorine’s electronegativity disrupts membrane integrity .
- Anticancer Screening : Evaluate IC₅₀ in HeLa cells via MTT assay. Derivatives with electron-withdrawing groups show enhanced apoptosis induction .
Data Interpretation : Use principal component analysis (PCA) to correlate substituent properties (logP, polar surface area) with bioactivity .
What are the challenges in scaling up the synthesis of this compound while maintaining reproducibility?
Advanced Research Question
- Process Chemistry :
- Quality Control :
How can researchers address discrepancies in reported biological activities of fluorinated benzaldehyde derivatives across studies?
Advanced Research Question
- Meta-Analysis : Compile IC₅₀/MIC data from peer-reviewed studies (2015–2025) and normalize for assay conditions (e.g., cell line, incubation time) .
- Counter-Screening : Test compounds against off-target receptors (e.g., GPCRs) to rule out nonspecific effects .
- Structural Confirmation : Re-synthesize disputed compounds and validate purity via HPLC-MS to exclude batch variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
